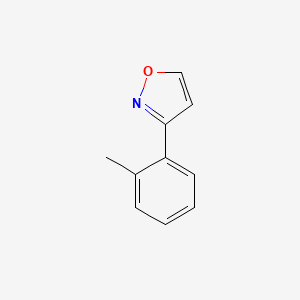

3-(o-Tolyl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-(2-methylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10-6-7-12-11-10/h2-7H,1H3 |

InChI Key |

QANLMPPONZMILX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of the 3 O Tolyl Isoxazole Ring System

Aromaticity and Stability Characteristics of Isoxazole (B147169) Core

The isoxazole ring is an aromatic system, fulfilling Hückel's rule with a π-system of six electrons. scirp.org It is considered an electron-rich azole due to the presence of the oxygen atom adjacent to the nitrogen. wikipedia.org The aromaticity of isoxazole is a subject of comparative studies with other heterocycles. While some reports suggest its aromaticity is slightly greater than that of oxazole (B20620) and furan (B31954), others propose it is marginally lower. wpmucdn.com A comprehensive study using magnetic shielding distributions ranked the aromaticity of several five-membered heterocycles in the order: thiophene (B33073) > thiazole (B1198619) > pyrrole (B145914) > imidazole (B134444) > furan > oxazole, suggesting that the inclusion of a second heteroatom generally has a minor detrimental effect on aromaticity. wikipedia.org

The stability of the isoxazole ring is influenced by its substituents and the surrounding chemical environment. The ring itself is generally stable, but the inherent weakness of the Nitrogen-Oxygen (N-O) bond makes it prone to cleavage under specific conditions, such as UV irradiation, reductive, or basic environments. wikipedia.orgias.ac.inresearchgate.net For instance, the drug leflunomide, which features an isoxazole ring, is stable at acidic and neutral pH at room temperature but undergoes base-catalyzed ring opening at pH 10.0, a process that is accelerated at higher temperatures. ias.ac.in Thermal decomposition studies on isoxazoline (B3343090) derivatives, the partially saturated analogs of isoxazoles, show that the ring cleaves at high temperatures (160–280°C), with the stability being largely independent of the aromatic substituent's structure. organic-chemistry.org

Ring Transformations and Cleavage Pathways

The isoxazole ring serves as a masked form of various difunctionalized compounds, which can be unmasked through specific ring-opening reactions. researchgate.net These transformations typically exploit the lability of the N-O bond.

The cleavage of the N-O bond is a cornerstone of isoxazole chemistry, providing a key step for synthetic transformations. This cleavage can be initiated under various conditions:

Reductive Cleavage: A wide array of reducing agents can effect the cleavage of the N-O bond. Catalytic hydrogenation using reagents like Raney nickel is a common method. biolmolchem.comorganic-chemistry.org Other effective systems include Molybdenum hexacarbonyl [Mo(CO)₆], often in the presence of water, which reductively cleaves the N-O bond to yield β-amino enones. A proposed mechanism for metal-carbonyl-induced cleavage involves the formation of a complexed (β-oxo vinyl)nitrene intermediate, which is then reduced. Other successful reducing systems include samarium diiodide (SmI₂), iron in the presence of ammonium (B1175870) chloride (Fe/NH₄Cl), and low-valent titanium reagents like the one generated from EtMgBr/Ti(OiPr)₄. biolmolchem.com These methods are often chemoselective and provide access to valuable intermediates.

Basic Cleavage: As mentioned, the isoxazole ring can be opened under basic conditions. ias.ac.in This pathway is particularly relevant for isoxazoles with activating groups. The mechanism involves nucleophilic attack, leading to the scission of the weak N-O bond.

Photochemical Cleavage: The N-O bond is photolabile. Upon UV irradiation, the isoxazole ring can collapse, typically via homolysis of the N-O bond, to form an acyl azirine intermediate, which can then rearrange or react further. wikipedia.org

The strategic cleavage of the isoxazole ring is a powerful tool for synthesizing a diverse range of open-chain compounds with valuable functional groups. The nature of the product depends on the starting isoxazole (or its isoxazoline precursor) and the reaction conditions employed for the ring opening.

| Precursor | Reaction/Reagent | Product Class | Reference(s) |

| Isoxazole | (Masked equivalent) | 1,3-Dicarbonyl compound | |

| Isoxazole | Mo(CO)₆ / H₂O | Enaminoketone (β-Amino enone) | |

| Isoxazole Derivative | Reduction | γ-Amino Alcohol | researchgate.net |

| Isoxazole Derivative | - | α,β-Unsaturated Oxime | researchgate.net |

| 3-Bromo-2-isoxazoline | Alkanethiolates | β-Hydroxy Nitrile | |

| Isoxazoline | Reductive cleavage (e.g., Al/CuCl₂, Raney Ni/AlCl₃) | β-Hydroxy Ketone | biolmolchem.com |

1,3-Dicarbonyl Compounds: Isoxazoles are widely regarded as synthetic equivalents, or "masked" forms, of 1,3-dicarbonyl compounds, which can be revealed upon ring opening.

Enaminoketones: Reductive ring opening of isoxazoles using reagents like hexacarbonylmolybdenum [Mo(CO)₆] in aqueous media efficiently produces β-amino enones (enaminoketones). This transformation is also observed with iron carbonyls.

γ-Amino Alcohols: The reduction of isoxazole derivatives is a known route to γ-amino alcohols, which are important building blocks in medicinal chemistry. researchgate.net

α,β-Unsaturated Oximes: Isoxazoles can also be considered precursors to α,β-unsaturated oximes. researchgate.net

β-Hydroxy Nitriles: Treatment of 3-bromo-2-isoxazolines with alkanethiolates provides a mild method for their transformation into β-hydroxy nitriles. More recent methods utilize a one-pot cycloaddition and radical ring-opening sequence to achieve the same transformation from alkenes.

β-Hydroxy Ketones: The reductive cleavage of the isoxazoline ring is a well-established method for synthesizing β-hydroxy ketones. A variety of reducing agents are effective, including Raney nickel combined with AlCl₃ and an aluminum/copper(II) chloride couple, which can achieve this transformation rapidly and efficiently. biolmolchem.com

The isoxazole ring can undergo fascinating rearrangements and isomerizations, leading to other heterocyclic systems. The most studied of these is the photochemical isomerization of isoxazoles into oxazoles. This reaction, often proceeding through a highly strained azirine intermediate, is a powerful, atom-efficient method for heterocyclic transposition. wikipedia.org Continuous flow photochemistry has been successfully applied to make this transformation a practical, scalable synthetic tool.

Under thermal conditions, such as flash vacuum pyrolysis, isoxazoles can rearrange via a more complex mechanism. Initial N-O bond cleavage can lead to a vinylnitrene intermediate, which can then follow several pathways, including rearrangement to ketenimines, 2H-azirines, and subsequently to oxazoles or decomposition to nitriles. In some cases, isoxazoles can also be transformed into other heterocycles like pyrazoles by trapping photochemically generated ketenimine intermediates with hydrazines.

Functionalization Strategies on the Isoxazole Core and o-Tolyl Moiety

While ring cleavage is a dominant theme in isoxazole reactivity, the aromatic core can also be functionalized directly, preserving the heterocyclic system.

Electrophilic aromatic substitution is a key reaction for functionalizing the isoxazole ring. Due to the electronic nature of the heterocycle, these reactions are highly regioselective, with the electrophile typically attacking the C4 position.

| Reaction | Reagent(s) | Product | Reference(s) |

| Halogenation (Fluoro) | Selectfluor® | 4-Fluoro-isoxazole | |

| Halogenation (Chloro) | N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) | 4-Chloro-isoxazole | |

| Halogenation (Bromo) | N-Bromosuccinimide (NBS) | 4-Bromo-isoxazole | |

| Halogenation (Iodo) | N-Iodosuccinimide (NIS) / TFA | 4-Iodo-isoxazole | |

| Nitration | TBN / Alkenyl Ketones | Isoxazole-fused ketones | |

| Chloromethylation | (From corresponding methanol) SOCl₂ | 3-(Chloromethyl)isoxazole |

Halogenation: The halogenation of 3,5-disubstituted isoxazoles occurs selectively at the C4 position. A variety of halogenating agents can be used, including N-halosuccinimides (NCS, NBS, NIS). Direct fluorination can be achieved using electrophilic fluorine sources like Selectfluor®. Ring-opening halogenation is also possible under certain conditions, where electrophilic attack by an agent like TCCA can lead to cleavage of the N-O bond and formation of a tertiary halogenated compound.

Nitration: The nitration of isoxazoles can be achieved, though conditions must be carefully controlled. Tert-butyl nitrite (B80452) has been used in radical nitrile oxidation cycloaddition reactions to form isoxazole-fused ketones.

Chloromethylation: While direct electrophilic chloromethylation of the isoxazole ring via methods like the Blanc reaction is not commonly reported, chloromethylated isoxazoles are valuable synthetic intermediates. For example, (5-phenylisoxazol-3-yl)methanol (B154998) can be converted to 3-(chloromethyl)-5-phenylisoxazole (B76759) using thionyl chloride. This chloromethyl derivative can then be used in subsequent nucleophilic substitution reactions to introduce a variety of functional groups. The Vilsmeier-Haack reaction, which typically introduces a formyl group onto electron-rich rings, represents another related electrophilic functionalization pathway.

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack. rsc.orgrsc.org While direct SNAr on an unsubstituted 3-(o-tolyl)isoxazole is not commonly reported, the principles of SNAr suggest that substitution would be favored at positions ortho or para to an activating group. nih.gov

In related systems, such as 5-nitroisoxazoles, the nitro group serves as a powerful activating group, facilitating the displacement of the nitro group itself by various nucleophiles. rsc.org This reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitro group and the isoxazole ring nitrogen. An efficient protocol for the functionalization of the isoxazole ring via SNAr of the nitro group with a wide range of nucleophiles has been developed, highlighting the synthetic utility of this approach. rsc.org

Furthermore, nucleophilic substitution can occur at a side chain activated by the isoxazole ring. For instance, 3-aryl-5-bromomethylisoxazoles readily undergo nucleophilic substitution reactions with phenols and anilines to yield the corresponding ether and amine linkage systems. mdpi.com

Table 1: Examples of Nucleophilic Substitution on Isoxazole Derivatives

| Isoxazole Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 3-Aryl-5-bromomethylisoxazole | Phenols, Anilines | 3-Aryl-5-aryloxymethylisoxazole, 3-Aryl-5-arylaminomethylisoxazole | mdpi.com |

Alkylation and N-Methylation

The isoxazole ring contains a nitrogen atom that can potentially undergo N-alkylation to form a quaternary isoxazolium salt. While specific studies on the N-methylation of this compound are not extensively documented, the general reactivity of azoles provides insight into this transformation. The N-alkylation of related heterocyclic systems, such as indazoles and triazoles, has been studied, and the regioselectivity is often influenced by the substituents on the ring and the reaction conditions. researchgate.netbeilstein-journals.orgreddit.com

The formation of N-methylated amines is a common transformation in organic synthesis, and various methods have been developed for this purpose. nih.gov The direct N-methylation of an amine can be achieved using methylating agents, and similar principles can be applied to the N-alkylation of heterocyclic compounds. The synthesis of N-alkylated indazoles, for example, has been shown to be highly selective for the N1 position under certain conditions, with no N2-alkylated products detected. researchgate.net

The resulting isoxazolium salts would be expected to exhibit increased reactivity towards nucleophiles and could serve as precursors for further synthetic modifications. The synthesis of related azolium salts, such as triazolium salts, has been accomplished by reacting the parent azole with alkyl halides. reddit.com A similar approach could likely be employed for the N-methylation of this compound to generate the corresponding N-methylisoxazolium salt.

Redox Chemistry of the Isoxazole Ring

The redox chemistry of the isoxazole ring is characterized by the facile reductive cleavage of the weak N-O bond. This transformation is a powerful tool in organic synthesis, as it unmasks a β-enaminoketone or a β-hydroxyketone functionality, which can then be used in subsequent reactions. rsc.orgwikipedia.org

Several reagents have been employed for the reductive cleavage of isoxazoles, including:

Catalytic Hydrogenation: Hydrogenolysis using catalysts such as Raney nickel is a common method for cleaving the N-O bond. wikipedia.org

Metal-Mediated Reductions: Reagents like samarium(II) iodide (SmI2), molybdenum hexacarbonyl (Mo(CO)6), and low-valent titanium reagents have been shown to effectively reduce the isoxazole ring. researchgate.netwikipedia.org

Other Reagents: A combination of chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI) has also been utilized for the reductive ring opening of fused isoxazoles. beilstein-journals.orgnih.gov

The reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles using zinc or iron dust in acetic acid provides a route to quinoline-4-amines, demonstrating a tandem reduction of both the nitro group and the isoxazole ring. rsc.org

The oxidation of the isoxazole ring itself is less commonly reported. However, the tolyl substituent of this compound could potentially undergo oxidation at the methyl group under appropriate conditions. General methods for the oxidation of alkyl substituents on aromatic rings are well-established. The Riley oxidation, which uses selenium dioxide, is a known method for the oxidation of methylene (B1212753) groups adjacent to carbonyls and allylic positions, though its application to the tolyl group of this compound would need to be experimentally verified.

Exploitation of 4-Nitroisoxazole Reactivity

The introduction of a nitro group at the C4 position of the isoxazole ring dramatically influences its reactivity, making 4-nitroisoxazoles valuable synthetic intermediates. The strong electron-withdrawing nature of the nitro group activates the adjacent positions for various transformations.

For instance, 3,5-dimethyl-4-nitroisoxazole (B73060) is a versatile building block that can undergo condensation reactions with aromatic aldehydes at the C5-methyl group to form styryl derivatives. This reactivity highlights the enhanced acidity of the protons on the alkyl substituents at C3 and C5 in the presence of the C4-nitro group.

Furthermore, 4-nitroisoxazoles can participate in cycloaddition reactions and other transformations, serving as precursors for more complex molecular architectures. The reactivity of the nitro group itself, including its reduction to an amino group, provides another avenue for functionalization.

Reactivity as Synthetic Intermediates for the Construction of Other Heterocycles

The this compound ring system is a valuable precursor for the synthesis of other heterocyclic frameworks, primarily through reactions that involve the cleavage and rearrangement of the isoxazole ring.

One of the most significant applications is the synthesis of quinolines. Reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles, which can be synthesized from the corresponding 2-nitrobenzaldehyde, using reducing agents like zinc or iron in acetic acid, leads to the formation of quinoline-4-amines in a one-pot process. rsc.org This transformation involves the reduction of the nitro group to an amine, which then attacks the in situ-generated enaminone from the reductive cleavage of the isoxazole ring, followed by cyclization and aromatization.

Table 2: Synthesis of Quinolines from 3-(2-Nitrophenyl)isoxazoles

| Isoxazole Reactant | Reducing Agent | Product | Reference |

|---|

Another important transformation is the photochemical rearrangement of isoxazoles to oxazoles. nih.govmdpi.com This reaction, known as the Ullman rearrangement, typically proceeds via a 2H-azirine intermediate upon UV irradiation. This method provides a direct route to convert a this compound into a 2-(o-tolyl)oxazole, effectively swapping the positions of the heteroatoms in the five-membered ring. Continuous flow photochemical methods have been developed to improve the efficiency and scalability of this transformation. nih.gov

Furthermore, isoxazole derivatives can be utilized in the construction of other heterocyclic systems. For example, isoxazol-3-yl-substituted 1,3-diketones can serve as precursors for the synthesis of meta-substituted anilines through a three-component reaction with acetone (B3395972) and various amines. The isoxazole ring has also been incorporated into more complex fused heterocyclic systems, such as isoxazolo[4,5-b]pyridines and isoxazolo[3',4':3,4]pyrrolo[2,1-b]quinazolin-6-ones.

Advanced Spectroscopic and Structural Elucidation of 3 O Tolyl Isoxazole and Derivatives

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystallographic parameters, which are crucial for confirming the molecular structure and understanding intermolecular interactions in the solid state.

Although a crystal structure for the parent 3-(o-tolyl)isoxazole is not described in the searched literature, numerous derivatives have been characterized using single-crystal X-ray diffraction. For instance, the crystal structure of methyl 1-methyl-3-(o-tolyl)-3,3a,4,9b-tetrahydro-1H-thiochromeno[4,3-c]isoxazole-3a-carboxylate reveals a twisted conformation for the isoxazole (B147169) ring. researchgate.net In another complex derivative, 4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-one, the isoxazole ring adopts an envelope conformation. nih.govresearchgate.net The mean plane of the isoxazole ring in this spiro compound is slightly inclined to the p-tolyl ring, with a dihedral angle of 14.20 (9)°. nih.govresearchgate.net

The analysis of various isoxazole derivatives consistently provides key structural parameters. For example, in 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole, the isoxazole ring is planar. scispace.com The bond lengths within the isoxazole ring, such as N1–O2 at 1.404(3) Å and O2–C3 at 1.355(3) Å, are comparable to those in other reported isoxazole structures. scispace.com Similarly, the crystal structure of 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole shows the isoxazole ring making dihedral angles of 17.1 (1)° with the methoxyphenyl ring and 15.2 (1)° with the phenyl group. researchgate.net

These studies underscore the power of X-ray crystallography in elucidating the precise solid-state conformations of complex heterocyclic systems. The data obtained from such analyses are fundamental for understanding structure-activity relationships and for the rational design of new molecules.

Table 1: Selected Crystallographic Data for Isoxazole Derivatives

| Compound Name | Crystal System | Space Group | Key Dihedral Angles/Conformations | Reference |

|---|---|---|---|---|

| 4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-one | Monoclinic | P2₁/n | Isoxazole ring has an envelope conformation; Dihedral angle between isoxazole and p-tolyl ring is 14.20 (9)°. | nih.govresearchgate.net |

| Methyl 1-methyl-3-(o-tolyl)-3,3a,4,9b-tetrahydro-1H-thiochromeno[4,3-c]isoxazole-3a-carboxylate | Not Specified | Not Specified | Isoxazole ring has a twisted conformation. | researchgate.net |

| 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole | Triclinic | P1 | Isoxazole ring is planar; Dihedral angle between the isoxazole ring and the fluorine-substituted phenyl ring is 10.79(1)°. | scispace.com |

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | Orthorhombic | Pna2₁ | Dihedral angle between the isoxazole ring and the methoxyphenyl ring is 17.1 (1)°; Dihedral angle with the phenyl group is 15.2 (1)°. | researchgate.net |

| 1-(3-p-Tolyl-isoxazol-5-yl)cyclo-hexa-nol | Not Specified | Not Specified | The asymmetric unit contains two crystallographically independent molecules, each with a planar isoxazole ring. | researchgate.net |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is critical for confirming the empirical formula of a newly synthesized compound, which, in conjunction with molecular weight determination, establishes the molecular formula.

The literature provides extensive elemental analysis data for a wide array of isoxazole derivatives, consistently showing strong agreement between the calculated and found elemental percentages. This concordance serves as a crucial checkpoint for the purity and identity of the synthesized compounds. For instance, in a series of novel isoxazole derivatives synthesized from 3-methoxy substituted chalcones, the elemental analysis for a compound with the formula C₁₇H₁₅NO₃ yielded calculated values of C, 72.58%; H, 5.37%; N, 4.98%, which were in close agreement with the found values. orientjchem.orgresearchgate.net

Similarly, for a series of vanillin (B372448) analogues, the elemental analysis for compounds such as 3-(Aryl)-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazoles confirmed their proposed structures, with the found percentages of C, H, and N aligning with the calculated values. icm.edu.pl The synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and its derivatives also relied on elemental analysis for structural confirmation. sciarena.com

The consistent success of elemental analysis in confirming the empirical formulas of a diverse range of isoxazole derivatives highlights its indispensability in the characterization of new chemical entities.

Table 2: Elemental Analysis Data for Selected Isoxazole Derivatives

| Compound Name/Derivative Type | Molecular Formula | Calculated Elemental Composition (%) | Found Elemental Composition (%) | Reference |

|---|---|---|---|---|

| 3-(4-Methoxyphenyl)-4-(3-methoxyphenyl)-isoxazole | C₁₇H₁₅NO₃ | C: 72.58, H: 5.37, N: 4.98 | Not specified in abstract | orientjchem.orgresearchgate.net |

| 3-(4-Bromophenyl)-4-(3-methoxyphenyl)-isoxazole | C₁₆H₁₂BrNO₂ | C: 58.20, H: 3.66, N: 4.24, Br: 24.20 | Not specified in abstract | orientjchem.orgresearchgate.net |

| 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole | C₁₁H₁₀N₄O₃ | C: 53.66, H: 4.09, N: 22.75 | C: 54.19, H: 4.91, N: 22.12 | researchgate.net |

| 6-(3-(4-hydroxyphenyl)isoxazol-5-yl)-3,4-dihydro-2,2-dimethyl-2H-chromen-7-ol | C₂₀H₁₉NO₄ | C: 71.20, H: 5.68, N: 4.15 | C: 71.22, H: 5.64, N: 4.18 | derpharmachemica.com |

| 6-(3-(4-(dimethylamino)phenyl)isoxazol-5-yl)-3,4-dihydro-2,2-dimethyl-2H-chromen-7-ol | C₂₂H₂₄N₂O₃ | C: 72.50, H: 6.64, N: 7.69 | C: 72.52, H: 6.62, N: 7.70 | derpharmachemica.com |

| 3-(Anthracen-9-yl)-5-methylisoxazol-4-yl methanone | C₂₃H₂₀N₂O₂ | C: 77.51, H: 5.66, N: 7.86 | C: 77.37, H: 5.45, N: 7.99 | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 1-methyl-3-(o-tolyl)-3,3a,4,9b-tetrahydro-1H-thiochromeno[4,3-c]isoxazole-3a-carboxylate |

| 4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-one |

| 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole |

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole |

| 1-(3-p-Tolyl-isoxazol-5-yl)cyclo-hexa-nol |

| 3-(2-methoxynaphthalene-1-yl)-5-methylisoxazole-4-carboxylate |

| 3-(4-Methoxyphenyl)-4-(3-methoxyphenyl)-isoxazole |

| 3-(4-Bromophenyl)-4-(3-methoxyphenyl)-isoxazole |

| 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole |

| 3-(Aryl)-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]isoxazoles |

| (3-para-tolyl-isoxazol-5-yl)methanol |

| 6-(3-(4-hydroxyphenyl)isoxazol-5-yl)-3,4-dihydro-2,2-dimethyl-2H-chromen-7-ol |

| 6-(3-(4-(dimethylamino)phenyl)isoxazol-5-yl)-3,4-dihydro-2,2-dimethyl-2H-chromen-7-ol |

| 3-(Anthracen-9-yl)-5-methylisoxazol-4-yl methanone |

Computational Chemistry and Theoretical Investigations of 3 O Tolyl Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the behavior of 3-(o-Tolyl)isoxazole, elucidating properties that are difficult to measure experimentally. These methods are foundational for predicting molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules like this compound. irjweb.com By employing functionals such as Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with a suitable basis set (e.g., 6-311G++(d,p)), researchers can calculate the optimized molecular geometry and predict various electronic properties. irjweb.commdpi.com

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov A smaller energy gap generally implies higher chemical reactivity and polarizability. researchgate.net For aryl-substituted isoxazoles, the HOMO is often delocalized over the aromatic and isoxazole (B147169) rings, while the LUMO may be concentrated on the isoxazole ring, indicating sites susceptible to nucleophilic attack. nih.gov These calculations are also used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for an Aryl Isoxazole Derivative Note: This table presents illustrative data based on typical values found in the literature for structurally similar compounds to demonstrate the outputs of DFT analysis.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.27 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.24 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 6.03 |

| Ionization Potential (I) | -EHOMO | 6.27 |

| Electron Affinity (A) | -ELUMO | 0.24 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.255 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.015 |

Data sourced from studies on isoxazole and thiazole (B1198619) derivatives for illustrative purposes. irjweb.com

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions, including the synthesis of the isoxazole ring. By modeling transition states and intermediates, these studies can confirm or challenge proposed mechanisms.

The synthesis of isoxazoles, particularly through 1,3-dipolar cycloaddition reactions, has been a subject of detailed mechanistic investigation. organic-chemistry.org While some cycloadditions are proposed to occur via a concerted pericyclic mechanism, computational studies on copper(I)-catalyzed reactions between nitrile oxides and alkynes have revealed a nonconcerted pathway. organic-chemistry.orgunifi.it These calculations indicate that the reaction proceeds through unprecedented metallacycle intermediates. This finding challenges the previously accepted concerted mechanism for this class of reactions and highlights the crucial role of the metal catalyst in directing the reaction through a stepwise process involving distinct intermediates. unifi.it

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine the activation energies of potential reaction pathways. ias.ac.in By computing the energy of reactants, transition states, and products, researchers can construct a detailed potential energy surface for the reaction. The energy difference between the reactants and the highest-energy transition state represents the activation energy barrier. ias.ac.in A lower activation energy indicates a more kinetically favorable pathway. For isoxazole synthesis, these calculations can compare the energy barriers of concerted versus stepwise mechanisms or evaluate the feasibility of pathways involving different intermediates, thus elucidating the most probable route for the formation of the this compound ring system. ias.ac.in

Conformational Analysis and Molecular Topology

Understanding the three-dimensional shape and the nature of chemical bonds is fundamental to a molecule's properties. Computational methods provide powerful tools for this analysis.

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a profound theoretical framework that analyzes the topology of the electron density (ρ) to define chemical concepts like atoms and bonds. wikipedia.orge-bookshelf.dewiley-vch.de QTAIM partitions a molecule into distinct atomic basins based on the gradient vector field of the electron density. wikipedia.org The line of maximum electron density that links two adjacent atomic nuclei is called a bond path, and its existence is a universal indicator of a chemical bond. researchgate.net

At a specific point along this path, known as the bond critical point (BCP), the properties of the electron density provide quantitative information about the nature of the interaction. wikipedia.org Key properties at the BCP include the electron density itself (ρ) and its Laplacian (∇²ρ). A high value of ρ suggests a covalent bond, while the sign of the Laplacian indicates the nature of the interaction: ∇²ρ < 0 is characteristic of shared-shell (covalent) interactions, whereas ∇²ρ > 0 is typical of closed-shell (ionic, van der Waals, or hydrogen bond) interactions. For this compound, a QTAIM analysis would precisely characterize the covalent nature of the C-C and C=C bonds in the tolyl ring, the polar covalent C=N and C-O bonds in the isoxazole ring, and the unique N-O bond.

Table 2: Illustrative QTAIM Parameters for Bonds in an Aromatic Heterocycle Note: This table provides typical values for different bond types found in molecules like this compound to illustrate the insights gained from a QTAIM analysis.

| Bond Type | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interpretation |

| C-C (Aromatic) | ~0.30 | < 0 | Shared interaction, covalent bond with partial double bond character. |

| C=N | ~0.40 | < 0 | Shared interaction, strong polar covalent bond. |

| N-O | ~0.35 | > 0 | Polar covalent bond; positive Laplacian indicates charge depletion at the BCP, typical for bonds between electronegative atoms. |

| C-H | ~0.25 | < 0 | Shared interaction, typical covalent bond. |

Values are representative and sourced from foundational QTAIM literature. wikipedia.org

Molecular Dynamics Simulations

In a typical MD simulation study of an isoxazole derivative, the ligand-protein complex, obtained from molecular docking, is placed in a simulated physiological environment, often a water box with ions to neutralize the system. The simulation then calculates the trajectory of every atom over a specific period, providing a detailed view of the molecular motions. This data is then analyzed to determine parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex. For example, studies on other heterocyclic compounds have used MD simulations of up to 100 nanoseconds to confirm the stability of ligand-protein complexes, with stable RMSD values indicating a stable binding. researchgate.netmdpi.com

Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energies from the MD simulation trajectories, offering a more quantitative measure of the binding affinity. biolmolchem.com Although direct MD data for this compound is pending, the established protocols from studies on related isoxazole structures provide a clear framework for how such investigations would be conducted to elucidate its dynamic binding characteristics. acu.edu.in

Molecular Docking Studies for Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the specific interactions that contribute to binding affinity. Numerous studies have utilized molecular docking to investigate the binding modes of isoxazole derivatives with various protein targets.

While specific docking studies on this compound are limited in the available literature, research on structurally similar compounds provides valuable insights. For example, docking studies on a series of isoxazole-carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes have been performed. nih.gov These studies help in identifying key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the isoxazole scaffold and the amino acid residues in the active site of the enzyme.

In one such study, various substituted phenyl-isoxazole-carboxamides were docked into the active site of COX-2. nih.gov The docking results revealed how different substituents on the phenyl ring influence the binding orientation and affinity. For instance, the presence and position of specific functional groups can dictate the ability of the isoxazole ring to access secondary binding pockets within the enzyme, leading to enhanced selectivity and potency. nih.gov

The general procedure for molecular docking involves preparing the 3D structures of the ligand (e.g., this compound) and the target protein. The ligand's geometry is optimized, and the protein structure is typically obtained from a repository like the Protein Data Bank (PDB). The docking software then systematically explores different conformations and orientations of the ligand within the protein's binding site, scoring them based on a force field to estimate the binding affinity.

The outcomes of these studies are often visualized to analyze the specific interactions. For related tolyl-isoxazole derivatives, docking studies have identified key interactions with amino acid residues of target proteins. For example, in a study of N-(2,6-dimethylphenyl)-5-(p-tolyl)isoxazol-3-amine, docking simulations were used to predict the binding mode with topoisomerase II, revealing potential hydrogen bonds and hydrophobic interactions that contribute to its activity. mdpi.com The binding energies calculated from these simulations provide a quantitative measure of the ligand's affinity for the target.

The table below summarizes findings from docking studies on various isoxazole derivatives, illustrating the types of interactions and binding energies observed. This data provides a comparative context for what might be expected from docking studies of this compound.

| Compound/Derivative Class | Target Protein | Key Interacting Residues (Example) | Binding Energy (kcal/mol) (Example) | Reference |

| Isoxazole-carboxamides | COX-2 | Not specified | Not specified | nih.gov |

| N-(2,6-dimethylphenyl)-5-(p-tolyl)isoxazol-3-amine | Topoisomerase II | Not specified | -7.8 to -9.0 | mdpi.com |

| Substituted phenyl isoxazoles | CYP450 enzymes | Asp237, Asp110 (for CYP1A2) | -7.5 (for Ketoconazole standard) | frontiersin.org |

| Isoxazole-thiazolidinone hybrids | HSP90AA1 | Not specified | -9.8 | researchgate.net |

| Substituted-isoxazole derivatives | COX-2 | Cys41, Ala151, Arg120 | -8.7 | nih.gov |

These computational approaches are essential for rational drug design, allowing researchers to predict how modifications to the chemical structure of this compound, such as altering the position of the tolyl group from ortho to meta or para, might affect its binding to a specific biological target. biolmolchem.com

Applications of 3 O Tolyl Isoxazole in Advanced Organic Synthesis and Materials Science

Isoxazoles as Versatile Synthetic Building Blocks and Intermediates

Isoxazoles, including derivatives like 3-(o-Tolyl)isoxazole, are highly valued as versatile building blocks and intermediates in organic synthesis. benthamdirect.comchemicalbook.comresearchgate.net Their utility stems from the stability of the aromatic ring, which allows for various functionalization reactions, combined with the inherent weakness of the nitrogen-oxygen bond. benthamdirect.com This bond can be selectively cleaved under specific conditions, such as reduction or treatment with a base, unmasking other functionalities. benthamdirect.com

This "masked" functionality makes isoxazoles stable precursors to a range of difunctionalized compounds. Depending on the cleavage conditions and the substitution pattern of the isoxazole (B147169) ring, they can be readily converted into valuable synthetic units such as:

1,3-dicarbonyl compounds. benthamdirect.comchemicalbook.com

β-hydroxy ketones. benthamdirect.com

Enaminones. benthamdirect.comlifechemicals.com

γ-amino alcohols. benthamdirect.comlifechemicals.com

α,β-unsaturated oximes. benthamdirect.com

β-hydroxy nitriles. benthamdirect.com

The ability of the isoxazole moiety to serve as a stable equivalent of these often more reactive synthons allows for complex molecular assembly with fewer protecting group manipulations, streamlining synthetic pathways. chemicalbook.com This strategic use of the isoxazole ring as a latent functional group has established it as a significant tool in the synthesis of natural products and other complex organic molecules. chemicalbook.comresearchgate.net

Role in the Construction of Diverse Heterocyclic Systems

The strategic cleavage and rearrangement of the isoxazole ring provide powerful methods for the construction of other heterocyclic frameworks. This transformative potential allows chemists to access a variety of important nitrogen- and oxygen-containing ring systems from a common isoxazole precursor.

The isoxazole nucleus is a key starting point for synthesizing a range of other important heterocycles through ring transformation reactions.

Imidazoles : A notable transformation is the base-induced rearrangement of appropriately substituted isoxazoles into imidazole (B134444) derivatives. Research has demonstrated that 2-aryl-4(5)-phenacyl-5(4)-phenyl-imidazoles can be produced in high yields from isoxazole precursors through a three-atom side-chain rearrangement involving a CNC sequence. rsc.org This provides a direct synthetic route to highly substituted imidazoles, which are significant scaffolds in medicinal chemistry. rsc.orgpharmaguideline.com

Pyridopyrimidines : Isoxazoles are integral to the synthesis of pyridopyrimidine systems. Chalcones containing a pyridopyrimidine core can be cyclized with hydroxylamine (B1172632) hydrochloride to yield isoxazole-substituted pyridopyrimidines. niscpr.res.in This demonstrates the use of isoxazole formation as a key step in building more complex, fused heterocyclic systems. niscpr.res.in

Quinolones : Fused quinoline-isoxazole hybrids can be synthesized directly. For example, isoxazolo[5,4-b]quinolines have been prepared in a single step from 2-chloro-3-formylquinolines and hydroxylamine, often under microwave irradiation to reduce reaction times. jocpr.com Similarly, isoxazole-fused quinazolinones are accessible through intramolecular cycloaddition strategies, highlighting the versatility of isoxazoles in creating polycyclic alkaloids. nih.gov

1,3-Oxazine-6-ones : The transformation of isoxazolones into 1,3-oxazine-6-ones represents a valuable ring expansion reaction. A palladium-catalyzed process involving isoxazolones and isocyanides proceeds through a cascade of ring-opening and cyclization to afford the six-membered oxazinone ring system with high atom economy. researchgate.net

The following table summarizes representative transformations of isoxazole derivatives into other heterocyclic systems.

| Starting Material Class | Reagent/Condition | Product Heterocycle | Reference |

| Substituted Isoxazoles | Base-induced rearrangement | Imidazoles | rsc.org |

| Pyridopyrimidine Chalcones | Hydroxylamine hydrochloride | Isoxazolyl-pyridopyrimidines | niscpr.res.in |

| 2-Chloro-3-formylquinolines | Hydroxylamine hydrochloride | Isoxazolo[5,4-b]quinolines | jocpr.com |

| Isoxazolones | Isocyanide, Pd catalyst | 1,3-Oxazine-6-ones | researchgate.net |

In recent years, isoxazoles have emerged as efficient N,O-bifunctional amination reagents for alkynes in transition metal-catalyzed reactions. rsc.orgrsc.org This strategy offers a divergent and atom-economic pathway to a wide variety of functionalized N-containing heterocycles. rsc.org

The general mechanism involves the initial attack of the isoxazole nitrogen atom on a metal-activated alkyne. rsc.org This step triggers the fragmentation of the labile N–O bond, leading to the formation of a key α-imino metal carbene intermediate. rsc.org This highly reactive intermediate can then undergo various subsequent cyclization or annulation reactions, depending on the substrate and reaction conditions, to yield diverse heterocyclic products. This methodology has been successfully applied to the amination of ynamides, ynol ethers, and other alkyne derivatives, providing rapid access to structurally complex molecules. rsc.org The use of isoxazoles in this context is particularly advantageous as it avoids the formation of waste products, aligning with the principles of green chemistry. rsc.org

The isoxazole ring is a valuable platform for constructing fused and polycyclic heterocyclic systems. mdpi.comdoaj.org These complex structures are often assembled through intramolecular cycloaddition reactions or multicomponent strategies where the isoxazole ring is formed as a key step. mdpi.com

Several methods are employed to create these architectures:

Intramolecular Nitrile Oxide Cycloaddition (INOC) : This powerful technique involves generating a nitrile oxide and an alkene or alkyne within the same molecule, which then undergo a [3+2] cycloaddition to form a fused isoxazole or isoxazoline (B3343090) ring. mdpi.com This has been used to generate bicyclic isoxazoles and other complex polycyclic systems. mdpi.com

1,3-Dipolar Cycloadditions : The reaction of nitrile oxides with cyclic or polycyclic alkenes and alkynes is a direct method for fusing an isoxazole ring onto an existing framework. mdpi.comnih.gov

Sequential Multicomponent Reactions : Researchers have developed one-pot procedures, such as sequential Ugi/INOC reactions, to build complex fused isoxazoles from simple starting materials like aldehydes, amines, isocyanides, and a nitro-bearing carboxylic acid. mdpi.com

Annulation Reactions : Heteroaromatic annulation provides another route, for instance, in the synthesis of dibenzoxepino[4,5-d]isoxazoles. mdpi.com

These strategies have led to the synthesis of a wide variety of fused systems, including isoxazolo[5,4-b]quinolines, jocpr.com indolo[2,3-b]-1-pyrroline-1-oxides, clockss.org and isoxazolo[3',4':3,4]pyrrolo[2,1-b]quinazolin-6-ones. nih.gov

Isoxazole-Based Ligands in Catalysis

Beyond their role as synthetic intermediates, molecules containing the isoxazole moiety are used as ligands in transition metal catalysis. The nitrogen and oxygen atoms of the isoxazole ring can act as coordination sites for metal centers, influencing the catalytic activity and selectivity of the resulting complex.

An effective strategy has been developed for the synthesis of new 2,2′-bipyridine ligands, which are crucial in catalysis, starting from 4-propargylisoxazoles. acs.orgnih.gov The process involves the transformation of the propargylisoxazole unit into a pyridine (B92270) ring, achieved through relay catalysis using both iron(II) and gold(I) catalysts. acs.orgnih.gov This "isoxazole strategy" has been used to prepare both symmetrical and unsymmetrical 6,6′-binicotinates and 2,2′-bipyridine-5-carboxylates. acs.orgnih.gov These newly synthesized bipyridine ligands have been successfully incorporated into cyclopalladated and homoleptic copper(I) complexes, demonstrating their utility in organometallic chemistry. acs.orgnih.gov

The isoxazole framework is also incorporated into the design of chiral ligands for asymmetric catalysis. lifechemicals.com Chiral isoxazolines, which are closely related dihydro-derivatives of isoxazoles, are frequently used as synthetic building blocks for creating chiral ligands. nih.gov

The synthesis of enantiomerically enriched isoxazolines can be achieved through several methods, including the [3+2] cycloaddition of a nitrile oxide and an alkene using a chiral Lewis acid or a chiral ligand-metal complex. nih.gov These chiral isoxazoline building blocks can be further manipulated to produce ligands that impart high levels of stereocontrol in a variety of chemical transformations. The development of new methods for the asymmetric synthesis of functionalized isoxazolines continues to be an active area of research, aiming to provide novel and effective ligands for enantioselective catalysis. acs.org

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org The isoxazole scaffold, particularly when functionalized, is an active participant in these transformations. For this compound, the most significant application in this context is the direct C-H functionalization at the 5-position of the isoxazole ring.

Detailed research has demonstrated a method for the palladium-catalyzed direct C-H arylation of isoxazoles with aryl iodides. researchgate.netnih.gov This reaction selectively activates the C5-H bond, which is the most acidic position on the isoxazole ring, allowing for the coupling of an aryl group. This transformation provides a direct route to 3,5-disubstituted isoxazoles, which are otherwise challenging to synthesize. The reaction typically employs a palladium(II) salt as the catalyst precursor, a phosphine (B1218219) ligand to stabilize the active catalytic species, and a silver salt which acts as a crucial activator or oxidant. researchgate.net

For a substrate like this compound, this methodology allows for the introduction of a wide variety of aryl or heteroaryl groups at the 5-position, creating a library of complex molecules from a common intermediate. The steric bulk of the o-tolyl group can influence the reaction kinetics but does not prevent the selective C-H activation. This powerful synthetic tool is instrumental in creating novel ligands and biologically active compounds. researchgate.netnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed C5-Arylation of Isoxazoles This table is a generalized representation based on published methodologies.

| Component | Example Reagent/Condition | Role in Reaction | Source(s) |

| Catalyst | PdCl₂(MeCN)₂ or Pd(OAc)₂ | Palladium(0) source after in-situ reduction | researchgate.netnih.gov |

| Ligand | 1,2-Bis(diphenylphosphino)benzene (DPPBz) | Stabilizes the Pd(0) active species | researchgate.net |

| Activator | Silver Fluoride (B91410) (AgF) | C-H bond activation facilitator/oxidant | researchgate.netnih.gov |

| Base | K₂CO₃ or Cs₂CO₃ | Neutralizes generated acid | sci-hub.se |

| Solvent | N,N-Dimethylacetamide (DMA) or Toluene | Reaction medium | researchgate.net |

| Temperature | 100-120 °C | Provides energy for catalytic cycle | researchgate.net |

Chiral Rhodium Diene Catalysis

Chiral rhodium complexes containing diene ligands are powerful catalysts for various asymmetric transformations. The isoxazole ring can directly participate in these reactions. One notable transformation is the monomolecular isomerization of an isoxazole into a 2H-azirine, catalyzed by a chiral rhodium diene complex. In such reactions, the isoxazole ring undergoes a rearrangement where the weak N-O bond is cleaved and a new ring structure is formed.

The use of a chiral diene ligand on the rhodium center allows for enantioselective transformations, where one enantiomer of the product is formed preferentially. Studies on rhodium diene catalysis have shown that confinement effects, such as immobilizing the catalyst on a solid support, can influence both the yield and the enantioselectivity of reactions involving isoxazole substrates. While bimolecular reactions under confinement sometimes show decreased yields, monomolecular reactions like isoxazole isomerization are less affected in terms of yield but may see changes in enantiocontrol. This makes the asymmetric isomerization of substrates like this compound a subject of significant interest for producing chiral building blocks.

Strategy for the Synthesis of 2,2′-Bipyridine Ligands

2,2′-Bipyridine and its derivatives are among the most important classes of chelating ligands in coordination chemistry, with widespread use in catalysis and materials science. nih.gov A key strategy for synthesizing substituted 2,2′-bipyridines involves the coupling of two functionalized pyridine rings. While this compound is not a direct precursor, it can be strategically employed in a multi-step synthesis where the isoxazole ring is transformed into a pyridine ring.

Several modern synthetic methods allow for the conversion of isoxazoles into highly functionalized pyridines. beilstein-journals.org Two prominent examples include:

Rhodium Carbenoid-Induced Ring Expansion : This one-pot procedure involves the reaction of an isoxazole with a rhodium vinylcarbenoid. nih.govacs.org The reaction proceeds through an initial ring expansion of the isoxazole, followed by a rearrangement and oxidation sequence to yield a polysubstituted pyridine. nih.govacs.org

Inverse-Electron-Demand Hetero-Diels-Alder Reaction : This method treats an isoxazole with an enamine in the presence of a Lewis acid like TiCl₄(THF)₂ and a reducing agent. rsc.orgrsc.orgdigitellinc.com The reaction is highly regioselective and effectively exchanges the isoxazole core for a pyridine core. rsc.org

Following these methods, this compound could be converted into a corresponding 2-halo-tolylpyridine derivative. This halopyridine intermediate can then undergo a reductive homocoupling reaction, typically catalyzed by nickel or palladium complexes, to yield the target symmetrical 2,2′-bipyridine ligand. nih.govresearchgate.net This strategy allows the steric and electronic features of the original o-tolyl group to be incorporated into the final bipyridine ligand, potentially tuning its coordination properties.

Applications in Functional Materials

Dyes

The isoxazole moiety is a valuable component in the design of functional dyes. Its electron-rich nature and structural rigidity can be incorporated into larger conjugated systems to create chromophores with specific absorption and emission properties. rsc.org While specific dyes based on the exact this compound structure are not widely documented, the scaffold is well-suited for such applications.

For instance, azo dyes containing heterocyclic units are a well-established class of colorants. revistabionatura.com A synthetic strategy towards a dye incorporating this compound would involve introducing an amine functionality onto the tolyl ring or the isoxazole itself, followed by diazotization and coupling with an electron-rich aromatic partner like a phenol (B47542) or aniline (B41778) derivative. The electronic properties of the resulting dye, and thus its color, would be influenced by the donor-acceptor characteristics of the entire molecule. The o-tolyl group would also impart specific solubility and steric properties, which can affect the dye's performance in different media and its fastness on substrates.

Liquid Crystals

The development of liquid crystals relies on molecules (mesogens) that possess a unique combination of structural rigidity, anisotropy (shape), and specific intermolecular interactions. The isoxazole ring is an effective component in mesogen design because it provides a significant dipole moment and a rigid, linear segment. rsc.org

The this compound scaffold fits well within this design paradigm. The o-tolyl group serves as one of the terminal aryl units, and further substitution at the 5-position with another aryl or a long alkyl chain would complete the mesogenic structure. The steric influence of the ortho-methyl group on the tolyl ring would affect the intermolecular packing, potentially leading to unique mesomorphic behaviors compared to its para- or meta-substituted counterparts.

Table 2: General Structure of Isoxazole-Based Liquid Crystals and Potential Role of the o-Tolyl Group

| Structural Feature | General Description | Role of this compound | Source(s) |

| Rigid Core | Composed of aromatic and heterocyclic rings (e.g., diarylisoxazole) | The tolyl-isoxazole unit provides the necessary rigidity and dipole moment. | rsc.orgscilit.com |

| Terminal Group 1 | An aryl group attached at the 3-position of the isoxazole | The o-tolyl group serves as this terminal unit. | - |

| Terminal Group 2 | A flexible alkyl/alkoxy chain or another polar/nonpolar group at the 5-position | A second group would be attached to the 5-position of the this compound core. | rsc.orgscilit.com |

| Molecular Packing | Influenced by dipole-dipole interactions and steric hindrance | The ortho-methyl group introduces steric bulk that can disrupt simple co-facial packing, potentially favoring tilted or interdigitated smectic phases. | rsc.org |

Electric Insulating Oils and High-Temperature Lubricants

The application of isoxazole derivatives in the field of electrical insulating oils and high-temperature lubricants is not extensively documented in primary scientific literature. However, a review has noted that isoxazoline (a partially saturated analog) derivatives have been considered for use in electrical insulating oils and high-temperature lubricants, although specific examples or data were not provided. researchgate.net

The chemical properties required for such applications include high thermal stability, high dielectric strength, and resistance to oxidation. Some nitrogen-containing heterocyclic compounds have been investigated as antioxidant additives for lubricating greases, as they can retard oxidative degradation of the base oil. researchgate.net Given the stability of the aromatic isoxazole ring, it is plausible that derivatives of this compound could be explored as potential high-temperature stable fluids or as additives to enhance the performance of conventional oils and lubricants. However, this remains a speculative application area requiring further research and validation.

Polyisoxazoles as Semiconductors

The exploration of polyisoxazoles, polymers incorporating the isoxazole ring system into their backbone, represents an emerging field in materials science. While the specific semiconductor properties of polymers derived directly from this compound are not extensively documented, the synthesis and characterization of various polyisoxazoles provide insight into their potential as electronically active materials. Research into conjugated polymers containing other heterocyclic rings, such as polyazomethines, has demonstrated conductivities in the range of 10⁻⁵ S/cm, indicating the general potential of such systems for electronic applications. scispace.com

The synthesis of polyisoxazoles is primarily achieved through the 1,3-dipolar cycloaddition of dinitrile-N-oxide monomers with dialkyne comonomers. rsc.org This "click chemistry" approach allows for the formation of the 3,5-disubstituted isoxazole ring within the polymer chain. Recent studies have focused on creating bio-based polyisoxazoles by utilizing alkynes derived from fatty amides. rsc.org The thermal properties of these polymers, such as the glass transition temperature (Tg), are influenced by the structure of the monomers and the polymerization conditions. rsc.org For instance, polyisoxazoles derived from fatty amide alkynes have reported Tg values ranging from -1.1 °C to 62.0 °C, depending on the specific monomers and synthesis method (thermal vs. base-mediated). rsc.org

Although direct data on the semiconducting nature of poly(this compound) is scarce, related isoxazole-containing polymers have been investigated for roles in organic electronics. For example, soluble isoxazole-containing poly(p-phenylene)-related polymers have been synthesized and evaluated for their optical properties, finding use as electron-injection materials in polymer light-emitting diodes (LEDs). researchgate.net This application, while not a direct measure of semiconductivity, highlights the electronic functionality of the isoxazole moiety within a polymer matrix. The development of these materials is ongoing, with a focus on tuning their structural and thermal properties to make them suitable for various electronic applications. rsc.org

| Polymer Type | Monomers | Synthesis Method | Reported Property (Example) | Source |

|---|---|---|---|---|

| Bio-based Polyisoxazole | Dinitrile-N-oxide and fatty amide derived alkynes | Thermal or Base-mediated cycloaddition | Glass Transition Temp (Tg): -1.1 °C to 62.0 °C | rsc.org |

| Poly(p-phenylene)-isoxazole | Isoxazole and phenylene units | Palladium-catalyzed cross-coupling | Used as electron-injection layer in LEDs | researchgate.net |

Fluorescent Sensors

The isoxazole scaffold, including derivatives like this compound, is a key component in the design of advanced fluorescent sensors. These sensors are designed to detect specific analytes, such as metal ions and anions, with high sensitivity and selectivity. The core principle involves coupling the isoxazole unit with a fluorophore (a light-emitting group) and a receptor (a group that binds the target analyte). The presence of the analyte modulates the fluorescence output, resulting in a measurable signal. nih.govresearchgate.net

The sensing mechanism can operate through several photophysical processes. One common mechanism is Photoinduced Electron Transfer (PET), where the receptor, in its unbound state, quenches the fluorescence of the fluorophore. Upon binding the target ion, the electron-donating ability of the receptor is suppressed, which blocks the PET process and "turns on" the fluorescence. uniurb.it Another mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion to the sensor molecule forms a rigid complex, restricting molecular vibrations and rotations that would otherwise non-radiatively dissipate the excited-state energy, thus leading to a significant increase in fluorescence intensity. Conversely, some sensors operate on a "turn-off" basis, where fluorescence is quenched upon binding the analyte, often due to the coordination of paramagnetic metal ions like Cu²⁺ or heavy metal ions. researchgate.netuniurb.it

Isoxazole-based chemosensors have been successfully developed for a variety of targets. For instance, isoxazolo-pyrene tethered to a calix researchgate.netarene scaffold has been shown to selectively detect copper(II) ions with detection limits in the sub-micromolar range. researchgate.net Similarly, a pyrrole-isoxazole derivative functions as a highly selective sensor for fluoride anions, exhibiting a distinct colorimetric and fluorescent response upon deprotonation of the pyrrole-NH group by the anion. d-nb.info The introduction of a 3-aryl group, such as the o-tolyl group, can tune the electronic and photophysical properties of the isoxazole core, potentially enhancing sensor performance. Research has shown that 3-aryl isoxazoles can possess intrinsic fluorescence, which can be harnessed for applications like "tumor painting" where the molecule's fluorescence allows for the visualization of cancerous tissue. nih.gov

| Sensor Type (Core Structure) | Target Analyte | Sensing Mechanism | Detection Limit | Observed Response | Source |

|---|---|---|---|---|---|

| Isoxazolo-pyrene-calix researchgate.netarene | Copper(II) (Cu²⁺) | Fluorescence Quenching | 0.3–3.6 µM | Fluorescence emission is reduced | researchgate.net |

| Pyrrole-isoxazole carboxamide | Fluoride (F⁻) | Deprotonation | Not specified | Emission peak red-shifted from 400 nm to 432 nm | d-nb.info |

| Benzoxazole-based macrocycle | Zinc(II) (Zn²⁺) & Cadmium(II) (Cd²⁺) | CHEF Effect | Not specified | Fluorescence turn-on | uniurb.it |

| 3-Aryl Isoxazole Amide | Tumor Tissue | Intrinsic Fluorescence | Not applicable | Fluorescence localization in cell nucleus | nih.gov |

Future Directions and Emerging Research Avenues in 3 O Tolyl Isoxazole Chemistry

Development of Novel and Green Synthetic Methodologies for 3-(o-Tolyl)isoxazole

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods such as 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov While effective, these routes can present challenges common in traditional organic synthesis, including the use of hazardous solvents and extended reaction times. mdpi.com The future of this compound synthesis lies in the adoption of green chemistry principles to create more sustainable and efficient processes.

Emerging research highlights several promising eco-friendly alternatives. Ultrasound-assisted synthesis, for instance, has been shown to significantly accelerate reaction kinetics, reduce energy consumption, and improve yields for isoxazole derivatives, sometimes reducing reaction times to mere minutes. mdpi.com Similarly, microwave-irradiated heating is another green technique that enhances reaction rates and leads to high selectivity with improved product yields compared to conventional heating methods. researchgate.net

The development of novel catalytic systems and the use of environmentally benign solvents are also at the forefront of this research. Methodologies utilizing agro-waste-based solvents, such as those derived from orange peels, have proven effective for producing isoxazole derivatives in high yields (86–92%) while avoiding hazardous materials. nih.gov The use of water as a solvent and inexpensive, eco-friendly oxidizing agents further aligns with the goals of sustainable chemistry. nih.govmdpi.com These green approaches represent a significant opportunity to revolutionize the production of this compound, making it more economical and environmentally responsible.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Isoxazole Derivatives

| Feature | Conventional Methods | Emerging Green Methods |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Ultrasound, Microwave irradiation mdpi.comresearchgate.net |

| Solvents | Chloroform, Toluene nih.govmdpi.com | Water, Glycerol, Agro-waste extracts mdpi.comnih.gov |

| Reaction Time | Often hours to days nih.gov | Can be reduced to minutes mdpi.com |

| Catalysts | Traditional bases or metal catalysts | Recoverable catalysts, natural catalysts mdpi.com |

| Yields | Variable | Often high to excellent (e.g., >90%) mdpi.comnih.gov |

| Environmental Impact | Higher; use of volatile organic compounds | Lower; use of non-toxic, renewable resources researchgate.net |

Exploration of Enhanced Reactivity and Selectivity in Chemical Transformations

Beyond synthesis, a key research avenue is the exploration of the reactivity of the this compound scaffold to achieve highly selective chemical transformations. The ability to precisely control reaction outcomes is crucial for creating complex molecules and functional derivatives. Research into related tolyl-isoxazole compounds has demonstrated that facial selectivity can be achieved in photooxygenation reactions, yielding single products in high yields (93-95%). nih.gov This level of control is often elucidated and confirmed through computational studies, such as density functional theory (DFT), which can determine the exact configurations of the resulting products. nih.gov

Future work on this compound will likely focus on leveraging the electronic influence of the ortho-tolyl group to direct the stereoselectivity and regioselectivity of various reactions. One-pot methods that allow for the highly regioselective preparation of disubstituted isoxazoles are already established and could be adapted for reactions involving this compound. nih.gov Furthermore, creating functionalized precursors, such as (5-arylisoxazol-3-yl)arylchloromethanes, opens up pathways for subsequent nucleophilic substitution reactions, allowing for the introduction of diverse functional groups with high precision. researchgate.net

Advanced Computational Modeling for Reaction Prediction and Rational Design

The integration of advanced computational tools is set to accelerate the discovery and optimization of reactions involving this compound. Machine learning (ML) is emerging as a powerful technique for predicting reaction performance from a multidimensional set of parameters. princeton.edu In one study, a random forest algorithm successfully predicted the yield of a palladium-catalyzed cross-coupling reaction where various isoxazoles acted as potential inhibitors. princeton.edu By using molecular and vibrational descriptors of the reactants as inputs, the ML model provided significantly better predictive accuracy than traditional linear regression analysis. princeton.edu This approach could be used to predict how this compound would perform in a given reaction, saving significant time and resources in the lab.

Quantum chemistry methods are also indispensable for rational design. Techniques like CASSCF (Complete Active Space Self-Consistent Field) have been used to determine the complex mechanisms of photochemical rearrangements in isoxazoles, identifying the most favorable reaction pathways and fleeting intermediates. nih.gov Applying these computational models to this compound can provide a priori insights into its reactivity, stability, and electronic properties, guiding the rational design of new derivatives and experiments. nih.govresearchgate.net

Table 2: Application of Computational Methods in Isoxazole Chemistry

| Computational Method | Application Area | Specific Use-Case Example | Reference(s) |

|---|---|---|---|

| Machine Learning (Random Forest) | Reaction Outcome Prediction | Predicting the yield of a cross-coupling reaction in the presence of isoxazole additives. | princeton.edu |

| Density Functional Theory (DFT) | Structural Elucidation & Property Analysis | Determining the configuration of photooxygenation products; calculating HOMO-LUMO energy levels and non-linear optical properties. | nih.govresearchgate.net |

| CASSCF/MP2-CAS | Mechanistic Investigation | Elucidating the pathways of photochemical isoxazole-oxazole isomerization. | nih.gov |

| Molecular Docking | Biological Activity Modeling | Simulating the interaction of isoxazole derivatives with protein targets like tyrosine kinase. | researchgate.net |

Strategic Design for Applications in Advanced Functional Materials

The unique electronic structure of the isoxazole ring makes it an attractive scaffold for advanced functional materials. nih.gov Future research will focus on the strategic design of this compound derivatives to harness and tune these properties. Studies on related isoxazole derivatives have shown their potential as antioxidant agents due to their electrochemical behavior. nih.gov

A particularly promising area is in optical materials. Isoxazole azo derivatives have been investigated for their non-linear optical (NLO) properties, with some compounds showing a response greater than that of the standard material, urea. researchgate.net By strategically modifying the substituents on the this compound core—for example, by introducing strong electron-donating or electron-withdrawing groups—it may be possible to fine-tune the molecule's electronic and photophysical properties for specific applications in optics and electronics.

Furthermore, the synthesis of hybrid molecules, where the this compound unit is linked to other functional moieties, represents a powerful design strategy. Researchers have created hybrids of isoxazoles with quinazolinones and kojic acid to develop new anticancer and antimicrobial agents, respectively. saapjournals.org This modular approach allows for the combination of distinct properties to create multifunctional materials.

Unveiling New Mechanistic Insights into Isoxazole Chemistry

A fundamental understanding of reaction mechanisms is essential for innovation. While much is known about isoxazole synthesis, the intricate details of their transformations are still an active area of research. Theoretical studies on the photochemical transformation of isoxazoles have revealed multiple competing reaction pathways. nih.gov For the isomerization of 3,5-dimethylisoxazole (B1293586) into an oxazole (B20620), computational analysis identified three potential mechanisms: an internal cyclization-isomerization path, a ring contraction-ring expansion path, and a direct path involving a conical intersection. nih.gov The study suggested the direct path was the most favorable, providing deep insight into the behavior of the isoxazole ring under photochemical conditions. nih.gov

Applying these advanced mechanistic studies to this compound could reveal how the ortho-substituted phenyl ring influences reaction pathways, transition states, and the stability of intermediates. Another area of mechanistic interest comes from the analysis of reaction inhibition. Machine learning models, combined with experimental data, have helped guide mechanistic analysis, suggesting that isoxazoles can inhibit certain palladium-catalyzed reactions through oxidative addition at the N–O bond of the isoxazole ring. princeton.edu Such detailed mechanistic knowledge is invaluable for troubleshooting reactions and for designing more robust and efficient chemical processes involving this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(o-tolyl)isoxazole with high yield and purity?

A general procedure involves cyclocondensation of alkynes with nitrile oxides or ketoxime derivatives. For example, 5-phenyl-3-(o-tolyl)isoxazole (1b) was synthesized in 60% yield via a palladium-catalyzed C–H alkenylation protocol, followed by cyclization . Solid acid catalysts like NaHSO₄/SiO₂ or Amberlyst 15 can improve reaction efficiency and reduce costs by enabling recyclable reaction systems . For halogenated analogs, chlorination of intermediate oximes with reagents like PCl₅ may be employed .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound derivatives in anticancer research?

SAR studies focus on modifying substituents at the 3- and 5-positions of the isoxazole core. For example:

- Fluorine or bromine at the 3-phenyl group enhances antiproliferative activity against HeLa and MCF-7 cells by improving target binding .

- Hybridization with selenadiazole or pyridyl groups increases selectivity for protozoal targets (e.g., Leishmania amazonensis) by altering redox properties . Quantitative SAR (QSAR) models using IC₅₀ values and logP data can predict bioactivity trends .

Q. How do structural modifications at the 3- and 5-positions of the isoxazole ring influence inhibitory potency against glutathione-dependent enzymes?

- 3-(4-Chlorophenyl) substitution exhibits uncompetitive inhibition of glutathione reductase (GR) (IC₅₀ = 0.059 μM) by binding to the enzyme-substrate complex, whereas bromine at the same position shifts inhibition to competitive modes in GST (IC₅₀ = 0.099 μM) .

- Steric effects : Bulky groups at the 5-position (e.g., trifluoromethyl) reduce steric hindrance, enhancing enzyme access . Kinetic assays (e.g., Lineweaver-Burk plots) and X-ray crystallography are critical for elucidating binding modes .

Q. What computational methods (e.g., DFT, molecular docking) are applied to predict the interaction mechanisms between this compound derivatives and biological targets?

- Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to identify reactive sites for electrophilic substitution .

- Molecular docking (e.g., AutoDock Vina) simulates binding to HSP90 or GR active sites, revealing key interactions like π-π stacking with Phe-138 or hydrogen bonding with Arg-37 .

- Molecular Dynamics (MD) simulations assess stability of enzyme-inhibitor complexes under physiological conditions .

Q. How do competitive versus uncompetitive inhibition modes of this compound derivatives impact the design of enzyme-targeted therapies?

- Competitive inhibitors (e.g., 3-(4-bromophenyl)isoxazole for GST) compete with substrates at the active site, requiring dose optimization to overcome endogenous ligand concentrations .

- Uncompetitive inhibitors (e.g., 3-(4-chlorophenyl)isoxazole for GR) bind exclusively to the enzyme-substrate complex, making them effective at lower substrate turnover rates . Inhibition kinetics (Km/Vmax shifts) guide therapeutic dosing regimens .

Q. What in vitro assays are recommended for evaluating the antiproliferative effects of this compound analogs on cancer cell lines?

- Cell viability assays : MTT or resazurin-based tests quantify IC₅₀ values in HeLa, MCF-7, or HepG2 cells .

- Apoptosis/necrosis assays : Flow cytometry with Annexin V/PI staining distinguishes mechanisms of cell death .

- Enzyme-linked assays : Measure caspase-3/7 activation or mitochondrial membrane potential (JC-1 dye) to confirm apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.